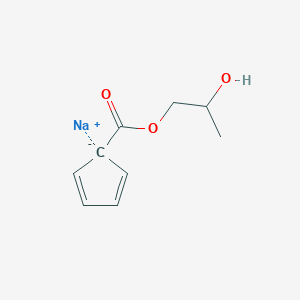
sodium;2-hydroxypropyl cyclopenta-2,4-diene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;2-hydroxypropyl cyclopenta-2,4-diene-1-carboxylate is a chemical compound that belongs to the class of cyclopentadiene derivatives. This compound is characterized by the presence of a cyclopentadiene ring substituted with a carboxylate group and a hydroxypropyl group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-hydroxypropyl cyclopenta-2,4-diene-1-carboxylate typically involves the reaction of cyclopenta-2,4-diene-1-carboxylic acid with 2-hydroxypropyl sodium salt under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at low temperatures to ensure the stability of the intermediate products. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and efficiency. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, industrial production may involve the use of catalysts to accelerate the reaction and reduce energy consumption.
化学反应分析
Types of Reactions
Sodium;2-hydroxypropyl cyclopenta-2,4-diene-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.
Substitution: The hydroxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopenta-2,4-diene-1-carboxaldehyde, while reduction may produce cyclopenta-2,4-diene-1-methanol.
科学研究应用
Sodium;2-hydroxypropyl cyclopenta-2,4-diene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of sodium;2-hydroxypropyl cyclopenta-2,4-diene-1-carboxylate involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with target molecules, while the cyclopentadiene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Sodium;2-hydroxypropyl cyclopenta-2,4-diene-1-carboxylate can be compared with other cyclopentadiene derivatives such as:
Cyclopenta-2,4-diene-1-carboxylic acid: Lacks the hydroxypropyl group, leading to different reactivity and applications.
Cyclopenta-2,4-dien-1-yltrimethylsilane: Contains a trimethylsilyl group instead of a hydroxypropyl group, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
属性
CAS 编号 |
428862-10-6 |
|---|---|
分子式 |
C9H11NaO3 |
分子量 |
190.17 g/mol |
IUPAC 名称 |
sodium;2-hydroxypropyl cyclopenta-2,4-diene-1-carboxylate |
InChI |
InChI=1S/C9H11O3.Na/c1-7(10)6-12-9(11)8-4-2-3-5-8;/h2-5,7,10H,6H2,1H3;/q-1;+1 |
InChI 键 |
HYAPWOVTWADOTM-UHFFFAOYSA-N |
规范 SMILES |
CC(COC(=O)[C-]1C=CC=C1)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(3,3-Diphenyloxiran-2-yl)ethyl]piperidine](/img/structure/B14249003.png)
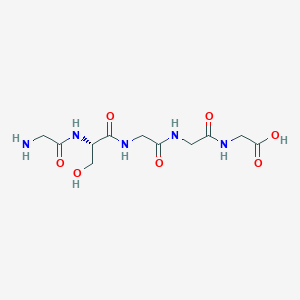
![3-{[(2R)-2-Acetamido-2-carboxyethyl]sulfanyl}-4-hydroxynonanoic acid](/img/structure/B14249014.png)
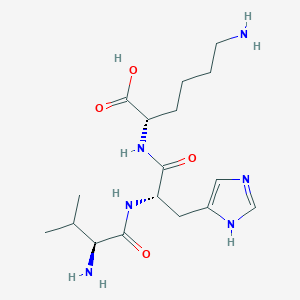
![N'-[(2-methoxyphenyl)carbonyl]furan-2-carbohydrazide](/img/structure/B14249024.png)
![Acetic acid, 2-[4-[[cyclohexyl[2-[(2,4-dichlorophenyl)amino]-2-oxoethyl]amino]methyl]-2-methylphenoxy]-](/img/structure/B14249025.png)
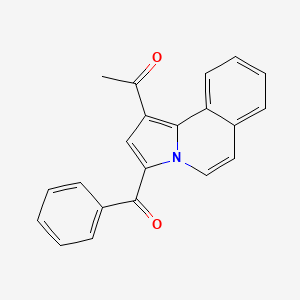
![1H-Indole, 3-[1-(3-butynyloxy)-2-nitroethyl]-1-methoxy-](/img/structure/B14249032.png)
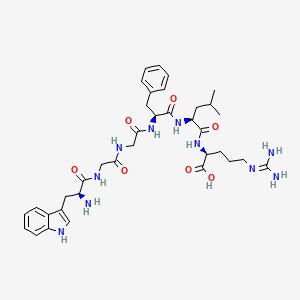
silane](/img/structure/B14249053.png)

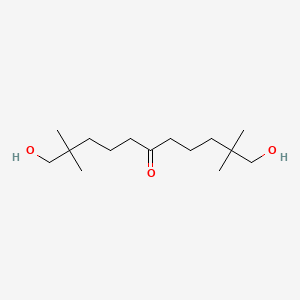
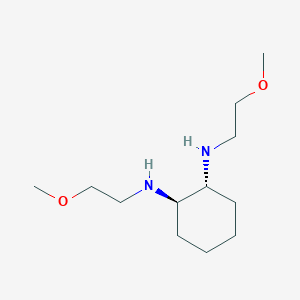
![2-[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]pyridine](/img/structure/B14249097.png)
